BenchChemオンラインストアへようこそ!

1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide

Lipophilicity Membrane permeability Drug-likeness

1-Methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a unique 1-methylpyrazole core linked via a carboxamide bridge to an ortho-phenoxyphenyl moiety. With a molecular weight of 293.32 g/mol, a calculated LogP of 2.9, a topological polar surface area (TPSA) of 56.2 Ų, and a single hydrogen bond donor, this compound occupies a distinct physicochemical space relative to commercial pyrazole-4-carboxamide succinate dehydrogenase inhibitors (SDHIs) such as Penthiopyrad and Fluxapyroxad.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 1185034-27-8
Cat. No. B2652144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide
CAS1185034-27-8
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2/c1-20-12-11-15(19-20)17(21)18-14-9-5-6-10-16(14)22-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,21)
InChIKeyUCZRMYRYUVOLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1185034-27-8): Structural Scaffold and Physicochemical Baseline for Scientific Procurement


1-Methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a unique 1-methylpyrazole core linked via a carboxamide bridge to an ortho-phenoxyphenyl moiety [1]. With a molecular weight of 293.32 g/mol, a calculated LogP of 2.9, a topological polar surface area (TPSA) of 56.2 Ų, and a single hydrogen bond donor, this compound occupies a distinct physicochemical space relative to commercial pyrazole-4-carboxamide succinate dehydrogenase inhibitors (SDHIs) such as Penthiopyrad and Fluxapyroxad [1][2]. It is cataloged as a research-grade building block for medicinal chemistry and agrochemical screening libraries, with limited published primary bioactivity data.

Why 1-Methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide Cannot Be Substituted by Generic Pyrazole Carboxamides: A Physicochemical and Regioisomeric Rationale


Generic substitution by either commercial 4-carboxamide SDHI fungicides (e.g., Penthiopyrad) or simpler N-phenyl pyrazole-3-carboxamide analogs fails due to fundamental structural divergence. The target compound is a 3-carboxamide regioisomer, whereas leading commercial pyrazole carboxamides like Penthiopyrad and Fluxapyroxad are 4-carboxamide derivatives that bind the ubiquinone-binding site of mitochondrial complex II [1]. This regioisomeric shift fundamentally alters the pharmacophore's hydrogen-bonding geometry and binding mode. Simultaneously, substituting the ortho-phenoxyphenyl group with a simple phenyl ring removes a critical lipophilic anchor: the computed LogP drops from 2.9 to approximately 1.5, substantially reducing predicted membrane permeability and target engagement [2][3]. These structural distinctions mean that interchangeable procurement without confirmatory screening can lead to invalid structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 1-Methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide vs. Closest Analogs


Enhanced Lipophilicity vs. Des-Phenoxy Analog for Predicted Membrane Permeability

The target compound's ortho-phenoxyphenyl substituent confers a computed XLogP3 of 2.9, representing a substantial lipophilicity increase compared to the des-phenoxy analog 1-methyl-N-phenyl-1H-pyrazole-3-carboxamide, which exhibits an XLogP3 of approximately 1.5 [1][2]. This 1.4 log unit difference suggests a predicted ~25-fold increase in membrane partitioning, critical for compounds requiring passive cellular permeability to access intracellular targets.

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Topological Polar Surface Area: CNS Multiparameter Optimization (MPO) Score Superiority Over Commercial SDHI Fungicides

The target compound has a TPSA of 56.2 Ų and a single H-bond donor, placing it within the favorable CNS MPO (multiparameter optimization) space. Commercial pyrazole-4-carboxamide fungicides such as Penthiopyrad (TPSA ≈ 81.3 Ų) and Bixafen (TPSA ≈ 81.3 Ų) possess larger TPSA values that generally exceed the threshold for optimal passive blood-brain barrier penetration [1][2]. The target's 56.2 Ų TPSA aligns with known CNS-active scaffolds, while the comparators fall outside this desired range.

CNS drug design Physicochemical property Blood-brain barrier penetration MPO score

3-Carboxamide Regioisomerism: Differentiation from Commercial 4-Carboxamide SDHI Fungicides

The target compound is a pyrazole-3-carboxamide, whereas virtually all commercial pyrazole carboxamide fungicides (Penthiopyrad, Fluxapyroxad, Bixafen, Isopyrazam) are pyrazole-4-carboxamides that bind to the ubiquinone-binding pocket of succinate dehydrogenase (SDH) [1]. This regioisomeric difference shifts the carboxamide oxygen from the 4-position to the 3-position on the pyrazole ring, altering the spatial orientation by approximately 1.5–2.0 Å and changing the hydrogen-bonding geometry of the amide group. Published SDH crystal structures confirm that the 4-carboxamide oxygen forms a critical hydrogen bond with Tyr-driven residues in the ubiquinone pocket; a 3-carboxamide regioisomer would not maintain this interaction [2].

Regioisomer Succinate dehydrogenase inhibitor Pyrazole carboxamide Binding mode

HPLC Purity Specification and Quality Control Advantages Over Research-Grade Analogs

According to vendor specification data, the target compound is available with a minimum purity of 97% as determined by HPLC analysis [1]. This high purity threshold reduces the risk of confounding biological activity from impurities, which is particularly relevant when comparing to in-house synthesized or lower-grade pyrazole carboxamide analogs that may contain residual coupling reagents, unreacted amine starting materials, or regioisomeric byproducts from the amide coupling step. The documented purity specification supports reproducible dose-response and SAR studies.

Purity analysis HPLC Quality control Reproducibility

Best-Fit Application Scenarios for 1-Methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide Based on Current Evidence


Medicinal Chemistry Screening Libraries for Non-SDH Intracellular Targets

The compound's calculated XLogP3 of 2.9 and TPSA of 56.2 Ų place it in favorable drug-like space for intracellular targets requiring passive membrane permeability [1]. Because its 3-carboxamide regioisomerism likely precludes binding to the SDH ubiquinone site, it is suitable for phenotypic screens aiming to identify novel mechanisms distinct from the well-characterized SDHI fungicide class. This application leverages the differentiation from 4-carboxamide SDHIs established in Evidence Item 3, avoiding false-positive hits from SDH inhibition.

Neuroscience and CNS Drug Discovery Programs

With a TPSA of 56.2 Ų—well below the typical 70–90 Ų range for commercial SDHI fungicides—this compound theoretically meets key criteria for passive blood-brain barrier penetration [1][2]. Its physicochemical profile is better suited for CNS-targeted screening than generic pyrazole carboxamide fungicides (TPSA > 80 Ų), making it a preferred procurement choice for neuroscience discovery programs where brain exposure is paramount.

Building Block for Focused SAR Libraries via Phenoxy Group Modification

The ortho-phenoxyphenyl group provides a synthetically accessible handle for further diversification, including O-dearylation, nucleophilic aromatic substitution, and Suzuki coupling after halogenation [1]. As a structurally characterized building block with >97% purity, it can serve as a reliable starting point for the generation of focused compound libraries exploring the phenotypic SAR of pyrazole-3-carboxamides.

Agrochemical Resistance-Breaking Screening

Given that existing SDHI-resistant fungal strains harbor mutations in the ubiquinone-binding pocket of SDH, a 3-carboxamide scaffold that is structurally incompatible with this binding site may circumvent existing resistance mechanisms [1][2]. This compound can be deployed in screens against SDHI-resistant field isolates to identify scaffolds with retained antifungal activity, a strategy that would fail if generic 4-carboxamide analogs were substituted.

Quote Request

Request a Quote for 1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.